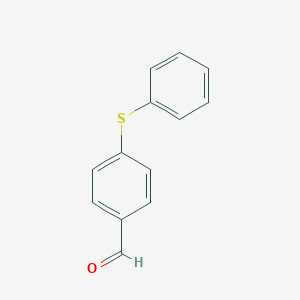

4-(Phenylthio)benzaldehyde

説明

4-(Phenylthio)benzaldehyde (CAS: 1208-88-4) is a benzaldehyde derivative with a phenylthio (-SPh) substituent at the para position. Its molecular formula is C₁₃H₁₀OS, with a molecular weight of 214.28 g/mol and a boiling point of 377.66°C at 760 mmHg . The phenylthio group imparts unique electronic and steric properties, making it distinct from other benzaldehyde analogs. It is commonly used in organic synthesis, particularly in the preparation of thioether-containing Schiff bases, heterocycles, and pharmaceuticals.

特性

IUPAC Name |

4-phenylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNBWBPUFMZCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153019 | |

| Record name | Benzaldehyde, p-phenylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-88-4 | |

| Record name | 4-(Phenylthio)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, p-phenylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, p-phenylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(phenylthio)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via a two-phase system comprising an aqueous sodium phenylthiolate solution and an organic solvent (e.g., toluene or benzotrifluoride). A phase-transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr), facilitates the migration of the thiolate anion into the organic phase, where it displaces the chloride group on 4-chlorobenzaldehyde. The exothermic reaction typically completes within 2–4 hours at 40–90°C.

Critical Parameters:

-

Mercaptide stoichiometry: A 5–15% molar excess of PhSNa ensures complete conversion of 4-chlorobenzaldehyde.

-

Solvent selection: Toluene enhances product solubility and phase separation, while benzotrifluoride improves reaction rates due to its polar aprotic nature.

-

Catalyst loading: 5 mol% Bu₄NBr optimizes nucleophile transfer without emulsion formation.

Yield and Scalability

Benchmark trials under optimized conditions report isolated yields of 65–72%. Scale-up to industrial production requires careful temperature control to mitigate exothermic side reactions, with distillation employed for solvent recovery.

Phase-Transfer Catalyzed Thiolation in Micellar Media

A novel adaptation of micellar catalysis, originally developed for 4-phenacyloxy-benzaldehyde derivatives, has been explored for this compound synthesis. This method replaces phenacyl bromide with phenyl disulfide (PhSSPh) under reductive conditions to generate the phenylthio group in situ.

Reaction Design

In a micellar medium (e.g., water/triethylamine), 4-hydroxybenzaldehyde undergoes thiolation via a radical-mediated pathway. Phenyl disulfide is reduced to thiophenol (PhSH) by triethylamine, which subsequently reacts with the aldehyde intermediate.

Advantages:

-

Mild conditions: Reactions proceed at room temperature, avoiding thermal degradation.

-

Green chemistry: Water serves as the primary solvent, reducing organic waste.

Limitations:

化学反応の分析

Types of Reactions: 4-(Phenylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-(Phenylthio)benzoic acid.

Reduction: Reduction reactions can convert it to 4-(Phenylthio)benzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

Oxidation: 4-(Phenylthio)benzoic acid.

Reduction: 4-(Phenylthio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

科学的研究の応用

4-(Phenylthio)benzaldehyde has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-(Phenylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in electron-donating interactions, influencing the reactivity of the aldehyde group. This compound can act as an electrophile in nucleophilic addition reactions, forming intermediates that undergo further transformations .

類似化合物との比較

Structural and Physical Properties

The table below highlights key differences in molecular structure and physical properties between 4-(Phenylthio)benzaldehyde and related compounds:

Key Observations :

- Electronic Effects : The phenylthio group (-SPh) is moderately electron-withdrawing due to sulfur’s electronegativity, while benzyloxy (-OCH₂Ph) is electron-donating. This difference influences reactivity in condensation and electrophilic substitution reactions .

- Molecular Weight : The sulfur atom in this compound increases its molecular weight compared to 4-phenylbenzaldehyde. Terphenyl derivatives (e.g., 4-(4-phenylphenyl)benzaldehyde) have higher molecular weights due to extended aromatic systems .

- Thermal Stability : The high boiling point of this compound suggests strong intermolecular interactions, likely due to polarizable sulfur atoms and π-π stacking .

生物活性

4-(Phenylthio)benzaldehyde is an organic compound characterized by the presence of a phenylthio group attached to a benzaldehyde moiety. Its molecular formula is CHOS, with a molecular weight of 214.28 g/mol. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its unique structural features that may impart significant biological activities.

1. Antimicrobial Properties

Research on similar thioether compounds indicates that they may exhibit antimicrobial activity. For instance, compounds with thioether functionalities have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar properties.

2. Cytochrome P450 Interaction

Compounds structurally related to this compound have been studied for their interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting the pharmacokinetics and potential toxicity of related compounds.

3. Cytotoxicity Studies

Although direct cytotoxicity studies on this compound are scarce, the evaluation of similar aldehydes has revealed varying degrees of cytotoxic effects against cancer cell lines. Such findings highlight the need for further investigation into the cytotoxic potential of this compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-(Methoxy)benzaldehyde | Aromatic aldehyde | Contains a methoxy group enhancing solubility |

| 4-(Chlorobenzene)thioether | Thioether | Contains chlorine; potential for electrophilic substitution |

| 2-(Phenylthio)benzaldehyde | Similar thioether | Different position of thio group; may exhibit different reactivity |

| 4-(Nitrophenyl)benzaldehyde | Nitro-substituted | Exhibits strong electron-withdrawing effects |

The presence of the phenylthio group in this compound distinguishes it from other benzaldehydes by potentially influencing both its chemical reactivity and biological activity.

Q & A

Q. How does the phenylthio group influence the compound’s stability under photolytic or thermal conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。